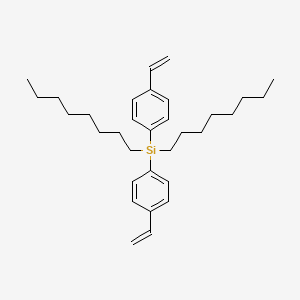
Bis(4-ethenylphenyl)(dioctyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-ethenylphenyl)(dioctyl)silane is an organosilicon compound characterized by the presence of two 4-ethenylphenyl groups and two dioctyl groups attached to a silicon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-ethenylphenyl)(dioctyl)silane typically involves the reaction of 4-ethenylphenylmagnesium bromide with dioctylchlorosilane. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
化学反応の分析
Types of Reactions
Bis(4-ethenylphenyl)(dioctyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives with reduced ethenyl groups.
Substitution: Formation of halogenated silane derivatives.
科学的研究の応用
Bis(4-ethenylphenyl)(dioctyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of Bis(4-ethenylphenyl)(dioctyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the compound on different surfaces .
類似化合物との比較
Similar Compounds
- Bis(4-ethenylphenyl)methylsilane
- Bis(4-ethenylphenyl)dimethylsilane
- Bis(4-ethenylphenyl)diphenylsilane
Uniqueness
Bis(4-ethenylphenyl)(dioctyl)silane is unique due to the presence of dioctyl groups, which impart enhanced hydrophobicity and flexibility compared to other similar compounds. This makes it particularly useful in applications requiring water resistance and flexibility .
特性
CAS番号 |
918445-84-8 |
|---|---|
分子式 |
C32H48Si |
分子量 |
460.8 g/mol |
IUPAC名 |
bis(4-ethenylphenyl)-dioctylsilane |
InChI |
InChI=1S/C32H48Si/c1-5-9-11-13-15-17-27-33(28-18-16-14-12-10-6-2,31-23-19-29(7-3)20-24-31)32-25-21-30(8-4)22-26-32/h7-8,19-26H,3-6,9-18,27-28H2,1-2H3 |
InChIキー |
UPQFGQCOWCMAGV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Si](CCCCCCCC)(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)
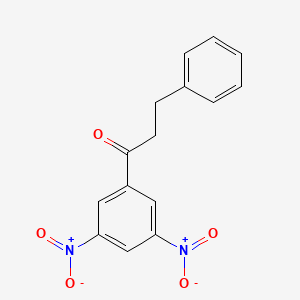
![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)

![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
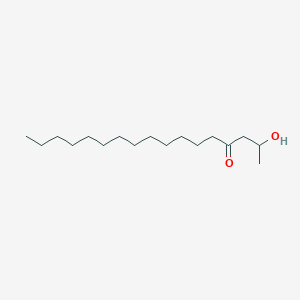

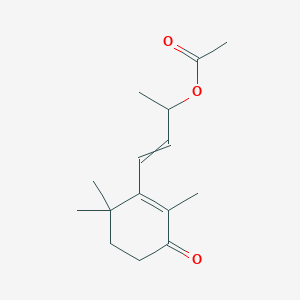
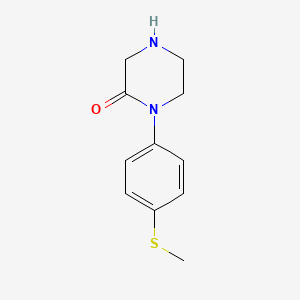
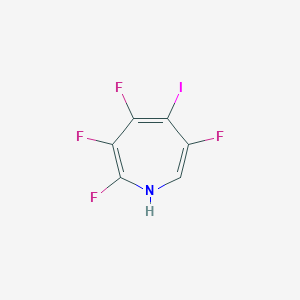
![3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol](/img/structure/B14194352.png)

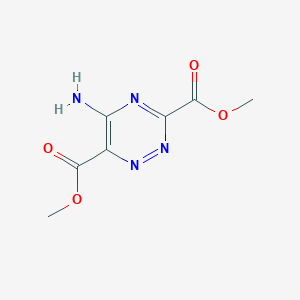
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
